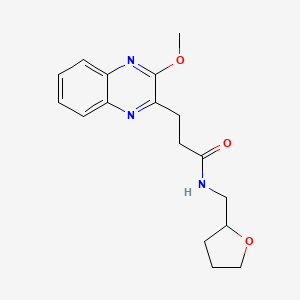
dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as TTP488, is a small molecule drug that has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
作用机制
Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a selective antagonist of the receptor for advanced glycation end products (RAGE), a cell surface receptor that binds to various ligands, including amyloid-beta, S100 proteins, and high-mobility group box 1 (HMGB1) protein. By blocking RAGE signaling, this compound can reduce inflammation, oxidative stress, and neuronal damage in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In Alzheimer's disease, this compound has been shown to reduce levels of amyloid-beta and tau proteins, markers of neurodegeneration, and improve synaptic plasticity and memory function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function by reducing inflammation and oxidative stress. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination by blocking RAGE signaling.
实验室实验的优点和局限性
Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its relatively low cost, easy synthesis, and selective targeting of RAGE signaling. However, this compound also has some limitations, including its low solubility in water and potential off-target effects on other receptors.
未来方向
There are several future directions for dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate research, including the development of more potent and selective RAGE antagonists, the investigation of this compound in combination with other drugs for synergistic effects, and the exploration of this compound in other diseases, such as cancer and diabetes. Additionally, further studies are needed to elucidate the full mechanism of action of this compound and its potential side effects in humans.
In conclusion, this compound is a promising small molecule drug that has been studied for its potential therapeutic effects in various diseases. Its selective targeting of RAGE signaling and its ability to reduce inflammation, oxidative stress, and neuronal damage make it a potential candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential side effects in humans.
合成方法
Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzaldehyde with 2,6-dimethyl-3,5-pyridinedicarboxylic acid followed by reduction and esterification steps. The final product is a white crystalline powder with a molecular weight of 385.4 g/mol.
科学研究应用
Dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been studied extensively in preclinical and clinical settings for its potential therapeutic effects in various diseases. In Alzheimer's disease, this compound has been shown to reduce inflammation and improve cognitive function in animal models. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons and improve motor function in animal models. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination in animal models.
属性
IUPAC Name |
dimethyl 4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7/c1-22-13-6-10(7-14(23-2)16(13)24-3)15-11(17(20)25-4)8-19-9-12(15)18(21)26-5/h6-9,15,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXBIMXUPKOHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=CNC=C2C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(3-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5350186.png)
![4-[(isopropylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5350193.png)
![2-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B5350204.png)
![(4S)-4-(4-{1-[(3-methoxybenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5350216.png)
![N-(5-chloro-2-pyridinyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5350221.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5350234.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2,3-dimethylphenyl)urea](/img/structure/B5350236.png)



![N-(3-methoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5350251.png)
![2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-amine](/img/structure/B5350259.png)
![N'-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-naphthalenesulfonohydrazide](/img/structure/B5350279.png)
![(4R)-N-methyl-4-[4-({methyl[(3-methyl-2-thienyl)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-L-prolinamide hydrochloride](/img/structure/B5350285.png)